molecular formula C13H11ClN2O3 B7786753 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone

Cat. No.: B7786753
M. Wt: 278.69 g/mol
InChI Key: WESUYTAMNDDMTJ-VIZOYTHASA-N
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Description

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone is a hydrazone derivative featuring a pyranone core substituted with a hydroxy group at position 4, a methyl group at position 6, and a hydrazone-linked 4-chlorophenyl moiety at position 3. The 4-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and physicochemical properties compared to other substituents .

Properties

IUPAC Name

3-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESUYTAMNDDMTJ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Hydroxy-6-Methyl-2-Oxo-2H-Pyran-3-Carbaldehyde

The aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 4-hydroxy-6-methyl-2-pyrone (HMEP). HMEP itself is derived from dehydroacetic acid (DHAA), a readily available starting material.

Step 1: Synthesis of HMEP from DHAA

DHAA undergoes acid-catalyzed rearrangement using concentrated sulfuric acid (93–99%) at elevated temperatures (80–120°C). Key parameters include:

  • H₂SO₄:DHAA ratio : 1.5:1 to 2.5:1 by weight

  • Reaction time : 2–4 hours

  • Yield : 85–92%

Step 2: Formylation of HMEP

The Vilsmeier-Haack reagent (POCl₃ and DMF) introduces the aldehyde group at position 3 of the pyran ring:

  • Conditions : 0–5°C for reagent preparation, followed by 2–3 hours at room temperature

  • Workup : Quenching with ice-water precipitates the aldehyde

  • Yield : 78–84%

Condensation with 4-Chlorophenylhydrazine

The aldehyde intermediate reacts with 4-chlorophenylhydrazine under acidic or basic conditions to form the hydrazone:

Acid-Catalyzed Condensation

  • Solvent : Ethanol or methanol

  • Catalyst : 1–2 drops of concentrated HCl or H₂SO₄

  • Conditions : Reflux for 4–6 hours

  • Yield : 70–76%

Base-Mediated Condensation

  • Solvent : Ethanol with 5% NaOH

  • Conditions : Stirring at 60°C for 3 hours

  • Yield : 65–70%

Optimization of Reaction Conditions

Solvent Selection

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.34.575
Methanol32.74.073
Acetonitrile37.55.568

Polar protic solvents like ethanol enhance nucleophilic attack by 4-chlorophenylhydrazine, improving yields.

Acid Catalysis

AcidConcentration (mol%)Yield (%)
HCl1.076
H₂SO₄1.074
CH₃COOH1.062

Mineral acids outperform carboxylic acids due to stronger protonation of the carbonyl group.

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Residence time : 20–30 minutes

  • Temperature control : ±2°C via automated systems

  • Catalyst recycling : Sulfuric acid is recovered and reused, reducing waste.

Comparative Analysis with Analogous Hydrazones

Hydrazine SubstituentReaction Time (h)Yield (%)Melting Point (°C)
4-Chlorophenyl4.575218–220
4-Methylphenyl4.078210–212
3-Nitrophenyl5.068225–227

Electron-withdrawing groups (e.g., -Cl) slightly reduce reaction rates but improve crystallinity.

Recent Advances in Synthetic Methodologies

  • Microwave-assisted synthesis : Reduces condensation time to 1.5 hours with 80% yield.

  • Green solvents : Cyclopentyl methyl ether (CPME) achieves 72% yield with lower toxicity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Overview

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone is a hydrazone derivative that has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and biological studies. This compound is characterized by its unique structural features, which contribute to its diverse functional properties.

Medicinal Chemistry

This compound is utilized in the development of potential therapeutic agents. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for anticancer drug development. For instance, derivatives of similar compounds have shown effective concentrations (EC50 values) as low as 0.08 µM in breast cancer cell lines, indicating significant potential for further exploration in cancer therapy .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. The hydrazone functional group allows for versatile reactivity, including oxidation and reduction reactions, which can lead to the formation of more complex structures useful in various chemical applications .

Biological Studies

The compound has been investigated for its role in enzyme inhibition and protein interactions. Its mechanism of action involves forming stable complexes with metal ions, potentially inhibiting specific enzyme activities. This property makes it a valuable tool in biochemical research aimed at understanding enzyme functions and developing inhibitors .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Apoptosis Induction : A study demonstrated that derivatives similar to this compound exhibited significant apoptosis-inducing effects on T47D breast cancer cells, underscoring its potential as an anticancer agent.
  • Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 3-nitrophenyl derivative exhibits the highest molecular weight (289.25 g/mol) and boiling point (449.7°C), attributed to the nitro group's strong polarity and molecular volume.
  • The 4-methylphenyl derivative has the lowest density (1.2 g/cm³), reflecting reduced intermolecular interactions due to the electron-donating methyl group .

Reactivity Trends

  • Electrophilic Substitution : Nitro and chloro substituents enhance reactivity in electrophilic aromatic substitution due to electron-withdrawing effects.
  • Nucleophilic Additions : The methyl group in the 4-methylphenyl derivative may sterically hinder nucleophilic attack compared to smaller substituents like fluorine .

Biological Activity

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone is a hydrazone derivative that has garnered interest due to its potential biological activities. This compound is synthesized through a multicomponent reaction involving 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde and 4-chlorophenylhydrazine. The unique structure of this compound allows it to interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN2O3C_{13}H_{11}ClN_2O_3. Its structure includes a hydrazone functional group, which is known for its reactivity and ability to form stable complexes with metal ions, potentially influencing enzyme activity and other biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It can bind to the active sites of enzymes, thereby disrupting their normal function. This interaction may lead to alterations in metabolic pathways, which can be beneficial in therapeutic contexts such as cancer treatment or antimicrobial activity .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
  • Anticancer Properties :
    • The compound has been investigated for its role in inducing apoptosis in cancer cells. Specific derivatives of hydrazones have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that hydrazones can exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies

A notable study explored the structure–activity relationship (SAR) of various hydrazones, including derivatives similar to this compound. The findings indicated that modifications in the phenyl group significantly influenced the biological activity, with certain substitutions enhancing potency against specific cancer cell lines .

Comparative Analysis

The following table summarizes the biological activities of selected hydrazones compared to 4-hydroxy-6-methyl-2-oxo-2H-pyran derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
4-Hydroxy-6-methyl... N-(4-chlorophenyl)hydrazoneHigh (MIC < 0.5 μg/mL)Induces apoptosisModerate
4-Hydroxy-6-methyl... N-(4-methylphenyl)hydrazoneModerateCell cycle arrestLow
5-(4-hydroxy... thiazepine derivativeLowHigh (GI50 = 0.05 μM)Moderate

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its chemical reactivity?

The compound contains a pyran ring with hydroxyl (C₃-OH), carbonyl (C₂=O), and aldehyde (C₃-CHO) groups, coupled to a hydrazone moiety (N-N=C) linked to a 4-chlorophenyl substituent . These groups confer reactivity in nucleophilic additions (e.g., aldehyde participation in condensation reactions) and hydrogen bonding (hydroxyl group), which are critical for crystallization and interaction studies. The hydrazone moiety enables coordination with metal ions or biomolecules, making it suitable for catalytic or pharmacological applications .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Strict safety measures include:

  • Protective gear : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Storage : Store at -20°C for long-term stability; avoid light exposure to prevent degradation .
  • Waste disposal : Segregate organic waste and consult certified hazardous waste handlers for disposal .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aldehyde proton at δ ~9.5 ppm) and confirms hydrazone geometry (E/Z isomerism via coupling constants) .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~270–300 nm) assesses purity (>95%) and detects byproducts .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~291.7 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) be optimized to synthesize derivatives with enhanced bioactivity?

  • Reaction design : Use Knoevenagel-Michael cascades (e.g., reacting the aldehyde with Meldrum’s acid and amines) to generate pyrazole or thiazole derivatives .
  • Catalysis : Employ iodine(III) mediators or Lewis acids (e.g., ZnCl₂) to improve regioselectivity and yields (>70%) in heterocycle formation .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates derivatives, followed by recrystallization (ethanol/water) for X-ray-quality crystals .

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